molecular formula C22H25N3O3 B2869223 1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 890640-55-8

1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2869223
CAS No.: 890640-55-8
M. Wt: 379.46
InChI Key: RBYJISJZOWQUSF-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 4-ethoxyphenyl group at position 1 and a 1-(2-methoxyethyl)-benzimidazole moiety at position 2. Its molecular formula is C₂₁H₂₂N₃O₃, with a molecular weight of 364.42 g/mol (calculated from ).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-28-18-10-8-17(9-11-18)25-15-16(14-21(25)26)22-23-19-6-4-5-7-20(19)24(22)12-13-27-2/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYJISJZOWQUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Pyrrolidinone ring : A five-membered lactam.
  • Benzodiazole moiety : Imparts unique electronic properties and potential for receptor interactions.
  • Ethoxyphenyl group : Enhances lipophilicity and may influence binding affinity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Neurotransmitter receptors : Potential modulation of serotonin and dopamine pathways.
  • Enzyme inhibition : Possible inhibition of key enzymes involved in metabolic pathways.

Anticancer Activity

Studies have shown that derivatives of benzodiazole exhibit significant anticancer properties. For instance, certain benzodiazole derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. For example, research indicates that certain substituted pyrrolidinones possess activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with benzodiazole derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Efficacy

A study focusing on a related compound demonstrated its ability to inhibit tumor growth in xenograft models. The mechanism involved the downregulation of oncogenic signaling pathways and upregulation of tumor suppressor genes. The findings suggest a promising avenue for further development in cancer therapy.

Case Study 2: Neuroprotective Properties

In an animal model of Alzheimer's disease, a derivative exhibited significant improvements in cognitive function and reduced amyloid-beta plaque formation. This suggests that the compound may have potential as a therapeutic agent for neurodegenerative disorders.

Research Findings Summary

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following compounds share the pyrrolidin-2-one-benzimidazole scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Table 1: Structural Comparison of Analogous Compounds
Compound Name R₁ (Position 1) R₂ (Benzimidazole Substituent) Molecular Weight (g/mol) Key Features
Target Compound 4-Ethoxyphenyl 2-Methoxyethyl 364.42 Balanced lipophilicity; potential CNS activity due to ethoxy group .
1-(4-Butylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one () 4-Butylphenyl 2-Oxo-2-piperidin-1-ylethyl ~463.56* Increased lipophilicity (butyl group); piperidine may enhance basicity.
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one () 3-Trifluoromethylphenyl 2-(4-Methoxyphenoxy)ethyl ~511.50* Electron-withdrawing CF₃ group improves metabolic stability .
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one () 2-Methoxyphenyl 2-(4-Allyl-2-methoxyphenoxy)ethyl ~547.62* Allyl group introduces potential reactivity; dual methoxy enhances solubility.
4-[1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one () 3-Methylsulfanylphenyl 2-Methoxyethyl 381.49 Thioether (S-CH₃) increases lipophilicity and oxidative metabolism risk .
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one () 4-Fluorobenzyl 2-(2,6-Dimethylphenoxy)ethyl ~516.02* Fluorine enhances binding affinity; dimethylphenoxy may hinder solubility.

*Calculated based on molecular formulas.

Pharmacological and Physicochemical Insights

  • Lipophilicity: The target compound’s ethoxy group (logP ~2.5–3.0 estimated) provides moderate lipophilicity, favoring blood-brain barrier penetration. In contrast, the butylphenyl analog () has higher logP (~4.0–4.5), which may limit aqueous solubility .
  • Receptor Interactions: Arylpiperazine-containing pyrrolidin-2-one derivatives () show high affinity for α₁- and α₂-adrenoceptors, suggesting that substituents on the phenyl ring (e.g., ethoxy vs. chloro) modulate selectivity . The trifluoromethyl group () may enhance binding to hydrophobic pockets in enzymes or receptors due to its strong electron-withdrawing nature .
  • Metabolic Stability :

    • Methoxy and ethoxy groups are prone to O-demethylation, whereas trifluoromethyl and thioether groups () may resist oxidative metabolism, prolonging half-life .

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